2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide
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Overview
Description
2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide is an aromatic amide.
Scientific Research Applications
Anticancer Properties
The compound has shown promise in anticancer research. Specifically, derivatives of this compound have been found to exhibit selective anticancer activity. For example, certain derivatives demonstrated high selectivity and activity against melanoma and breast cancer cell lines (Ostapiuk et al., 2015).
Antimicrobial and Antifungal Activity
This compound has also been a focus in antimicrobial and antifungal research. Studies have shown that derivatives exhibit significant antimicrobial activities against various pathogens, including Candida species, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. This suggests potential for developing new antimicrobial agents (Turan-Zitouni et al., 2005).
Selective Cytotoxicity
Research into the cytotoxicity of derivatives of this compound against cancer cell lines has revealed promising results. Some derivatives have shown selective cytotoxicity towards lung adenocarcinoma cells while being non-toxic to healthy cell lines, indicating potential for targeted cancer therapy (Evren et al., 2019).
Synthesis and Structure-Activity Relationship
Various studies have focused on the synthesis of novel derivatives of this compound, exploring their chemical structures and potential biological activities. These studies contribute to a better understanding of the structure-activity relationship, which is crucial for drug development (Çavușoğlu et al., 2018).
Antiexudative Properties
There has been research on derivatives for potential antiexudative (anti-inflammatory) activities. Some studies suggest that these compounds could be effective in reducing inflammation, which could have implications for treating various inflammatory disorders (Chalenko et al., 2019).
Properties
Molecular Formula |
C14H15N5O2S2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[4-(furan-2-ylmethyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H15N5O2S2/c1-9-7-22-13(15-9)16-12(20)8-23-14-18-17-10(2)19(14)6-11-4-3-5-21-11/h3-5,7H,6,8H2,1-2H3,(H,15,16,20) |
InChI Key |
CFSXGZJVUPVKAG-UHFFFAOYSA-N |
SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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